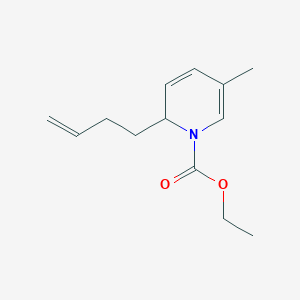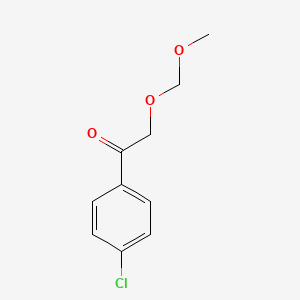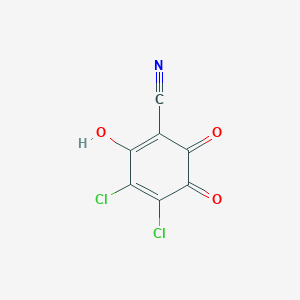![molecular formula C11H9N2O4- B14303050 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 122631-04-3](/img/no-structure.png)
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C11H10N2O4. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a pyrrolo[2,3-c]pyridine core with ethoxycarbonyl and carboxylate functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of ethoxycarbonyl and carboxylate groups can be achieved through esterification and subsequent cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced monitoring systems ensures consistent quality and minimizes the risk of contamination. Industrial production also focuses on cost-effectiveness and environmental sustainability by employing green chemistry principles and waste reduction techniques.
化学反应分析
Types of Reactions
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The ethoxycarbonyl and carboxylate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with unique properties and applications.
科学研究应用
2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations and catalysis studies.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular processes. Its structural features allow it to act as a probe or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications, including drug development and medicinal chemistry. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable for developing new products and processes.
作用机制
The mechanism of action of 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and metabolic functions. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes or covalent modifications that alter the target’s behavior.
相似化合物的比较
Similar Compounds
Ethyl picolinate: A similar compound with a pyridine core and ethoxycarbonyl group.
Picolinic acid, ethyl ester: Another related compound with similar functional groups and reactivity.
Ethyl 2-picolinate: Shares structural similarities and chemical properties with 2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. The presence of both ethoxycarbonyl and carboxylate groups in a pyrrolo[2,3-c]pyridine framework provides distinct reactivity and versatility. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
属性
| 122631-04-3 | |
分子式 |
C11H9N2O4- |
分子量 |
233.20 g/mol |
IUPAC 名称 |
2-ethoxycarbonyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-4-6-3-7(10(14)15)12-5-9(6)13-8/h3-5,13H,2H2,1H3,(H,14,15)/p-1 |
InChI 键 |
JSCVOHFZZXMOPO-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)

